molecular formula C9H8N2O2 B2965044 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1782216-53-8

3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2965044
CAS No.: 1782216-53-8
M. Wt: 176.175
InChI Key: OLYHDZSILUGRHF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde is a high-purity heterocyclic compound supplied for research and development purposes. This chemical, with the CAS registry number 1782216-53-8, has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure features a furan ring linked to a methylpyrazole core bearing an aldehyde functional group, making it a valuable scaffold in medicinal chemistry and drug discovery. The aldehyde group present in the molecule is a versatile synthetic handle for further chemical transformations, facilitating the construction of more complex molecular architectures through condensation and cyclization reactions. Researchers utilize this and related pyrazole-carbaldehyde derivatives as key intermediates in the synthesis of novel compounds, such as quinoline derivatives, which are screened for potential biological activities . Specific areas of research include the development and evaluation of new antimicrobial agents against a range of bacterial and fungal pathogens . Safety Information: This compound is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding safety data sheet (SDS) and adhere to all recommended precautionary measures before use. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(furan-2-yl)-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHDZSILUGRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

    Reduction: 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-methanol

    Substitution: Halogenated or nitrated derivatives of the furan ring

Scientific Research Applications

3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Methyl at position 1 (target) improves aqueous solubility relative to bulkier substituents like phenyl (logP reduction ~0.5 units) .
  • Thermal Stability: Aldehyde-containing pyrazoles (target, ) exhibit lower melting points (~120–150°C) compared to saturated dihydro-pyrazoles (~180–220°C) due to reduced molecular rigidity .

Structure-Activity Relationship (SAR) Insights

  • Furan vs. Naphthofuran: Replacing furan with naphtho[2,1-b]furan (as in ) increases aromatic surface area, enhancing DNA intercalation but reducing solubility.
  • Aldehyde Position: 5-Carbaldehyde (target) vs. 4-carbaldehyde () may orient the aldehyde group for optimal hydrogen bonding in enzymatic pockets.
  • Substituent Flexibility: Dihydro-pyrazoles () exhibit conformational flexibility, favoring anti-inflammatory activity, whereas rigid pyrazoles (target, ) optimize enzyme inhibition.

Biological Activity

3-(Furan-2-yl)-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C9H8N2O2
  • Molecular Weight : 164.17 g/mol

This pyrazole derivative features a furan ring, which contributes to its unique biological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The growth inhibition was dose-dependent, with IC50 values reported in the range of 26 µM to 49.85 µM for different derivatives .
Compound Cell Line IC50 (µM) Mechanism
This compoundA54926Apoptosis induction
Other pyrazole derivativesMCF749.85Growth inhibition

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that compounds similar to this compound exhibit significant inhibition of inflammatory mediators.

  • Study Findings : In a carrageenan-induced edema model, pyrazole derivatives demonstrated comparable anti-inflammatory effects to standard drugs like indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored extensively.

  • Research Results : Compounds derived from the pyrazole scaffold have shown activity against various bacterial strains, indicating their potential use as antimicrobial agents. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Studies and Research Findings

  • Antitumor Studies : A study conducted by Fan et al. synthesized various pyrazole derivatives and evaluated their cytotoxicity against A549 cell lines. The findings revealed that specific modifications to the pyrazole structure significantly enhanced anticancer activity .
  • Inflammatory Models : In experiments assessing anti-inflammatory effects, compounds were administered in animal models to evaluate their efficacy in reducing edema and pain associated with inflammation .
  • Antimicrobial Testing : The antimicrobial properties were assessed through disk diffusion methods against clinical isolates of bacteria, demonstrating effective inhibition zones for several pyrazole derivatives .

Q & A

Q. How to design derivatives for enhanced bioactivity?

  • Guidelines :
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Hybridization : Combine pyrazole-carbaldehyde with bioactive scaffolds (e.g., chromones, isoxazoles) via Claisen-Schmidt condensations .

Q. What safety precautions are critical when handling this compound?

  • Recommendations :
  • Aldehyde handling : Use PPE (gloves, goggles) and work in fume hoods due to volatility and irritancy .
  • Chlorinated intermediates : Avoid exposure to 5-chloro precursors, which may be toxic/carcinogenic .

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